molecular formula C17H11FN4S B11051376 6-[(E)-2-(4-fluorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(4-fluorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11051376
M. Wt: 322.4 g/mol
InChI Key: RVIHTEFMFLOGHF-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(E)-2-(4-fluorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with phenyl and fluorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-2-(4-fluorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate triazole and thiadiazole precursors. One common method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(4-fluorophenyl)ethanone under reflux conditions in ethanol, in the presence of a catalytic amount of piperidine . This reaction yields the desired compound with moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-2-(4-fluorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[(E)-2-(4-fluorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to inhibit enzymes such as PARP-1 and EGFR, leading to apoptosis in cancer cells . The compound’s ability to interact with these targets is attributed to its unique structural features, which allow it to bind effectively to the active sites of these enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(E)-2-(4-fluorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the fluorophenyl and phenyl substituents, which enhance its biological activity and specificity. Its ability to inhibit multiple molecular targets, such as PARP-1 and EGFR, makes it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C17H11FN4S

Molecular Weight

322.4 g/mol

IUPAC Name

6-[(E)-2-(4-fluorophenyl)ethenyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11FN4S/c18-14-9-6-12(7-10-14)8-11-15-21-22-16(19-20-17(22)23-15)13-4-2-1-3-5-13/h1-11H/b11-8+

InChI Key

RVIHTEFMFLOGHF-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)F

Origin of Product

United States

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